molecular formula C13H15NO3 B8205828 (4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol

(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol

Cat. No.: B8205828
M. Wt: 233.26 g/mol
InChI Key: GPZUKFFJLZUJRQ-UHFFFAOYSA-N
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Description

(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol is a polycyclic compound featuring a partially saturated s-indacene core substituted with a nitro group at position 4 and a hydroxymethyl group at position 2. The nitro group confers electron-withdrawing effects, influencing reactivity, while the hydroxymethyl group enhances polarity and hydrogen-bonding capacity. These features suggest applications in organic synthesis, pharmaceuticals, or materials science .

Properties

IUPAC Name

(4-nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-7-8-4-10-6-9-2-1-3-11(9)13(14(16)17)12(10)5-8/h6,8,15H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZUKFFJLZUJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CC(C3)CO)C(=C2C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The subsequent introduction of the methanol group can be achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for (4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the methanol group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison

(8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol (CAS 2676864-13-2): Positional isomer with nitro at position 8 and hydroxymethyl at position 1 .

Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate (CAS 2676865-17-9): Functional analog with an ethyl ester at position 2 and nitro at position 4 .

Comparative Analysis

Property Target Compound: (4-Nitro-s-indacen-2-yl)methanol Analog 1: (8-Nitro-s-indacen-1-yl)methanol Analog 2: Ethyl 4-nitro-s-indacene-2-carboxylate
Molecular Formula C₁₃H₁₅NO₃ (inferred) C₁₃H₁₅NO₃ C₁₅H₁₇NO₄
Molecular Weight ~233.26 (inferred) 233.26 275.3
Functional Groups -NO₂ (position 4), -CH₂OH (position 2) -NO₂ (position 8), -CH₂OH (position 1) -NO₂ (position 4), -COOEt (position 2)
Polarity High (due to -OH) Moderate (positional effects on H-bonding) Low (ester reduces polarity)
Reactivity Nitro enables cycloadditions; -OH allows derivatization Nitro position may alter electronic effects Ester hydrolyzes to carboxylic acid under basic conditions
Stability Sensitive to oxidation (alcohol group) Similar to target compound More stable due to ester protection
Applications Potential synthon for pharmaceuticals Similar to target compound Intermediate for esters/amides

Detailed Findings

Electronic and Steric Effects
  • Nitro Group Position : In the target compound, the nitro group at position 4 creates a stronger electron-withdrawing effect on the adjacent hydroxymethyl group compared to the 8-nitro isomer. This enhances acidity at the -OH site, facilitating deprotonation or nucleophilic substitution .
  • Ester vs. Alcohol : The ethyl ester in Analog 2 reduces solubility in polar solvents but improves stability against oxidation. Hydrolysis of the ester yields a carboxylic acid, enabling further functionalization .

Biological Activity

(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, especially in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H15NO3
  • Molecular Weight : 233.26 g/mol

Biological Activity Overview

Research indicates that nitro-containing compounds exhibit a wide spectrum of biological activities including:

  • Antimicrobial Activity : Nitro compounds are known for their effectiveness against various pathogens. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and cause cellular damage .
  • Anticancer Properties : Some studies suggest that compounds like this compound may induce apoptosis in cancer cells through various pathways.
  • Anti-inflammatory Effects : Nitro derivatives have shown potential in inhibiting inflammatory processes by targeting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

  • Reduction to Active Metabolites : The nitro group can be reduced to form amino derivatives which may have enhanced biological activity.
  • DNA Interaction : The formation of reactive intermediates allows for covalent bonding with DNA leading to mutagenic effects.
  • Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory responses and cancer progression.

Antimicrobial Activity

A study highlighted the effectiveness of nitro compounds against Escherichia coli and Staphylococcus aureus, where derivatives similar to this compound were shown to have minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

Research conducted on various cancer cell lines demonstrated that this compound induced significant cytotoxicity. The compound was found to activate apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Anti-inflammatory Activity

In vitro studies indicated that this compound effectively inhibited iNOS and COX enzymes. This inhibition correlates with reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-1β in treated macrophage cultures .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indaceneAntimicrobialDNA binding via reactive intermediates
8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amineAnticancerApoptosis induction
4-NitrobenzamideAnti-inflammatoryEnzyme inhibition

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